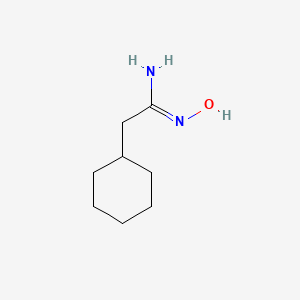

N-hydroxyCyclohexaneethanimidamide

Description

N-hydroxyCyclohexaneethanimidamide is a substituted ethanimidamide derivative characterized by a cyclohexane ring attached to the ethanimidamide backbone, with a hydroxyl group (-OH) substituting one of the nitrogen atoms. Ethanimidamides are known for their roles as intermediates in organic synthesis and bioactive molecules, particularly in enzyme inhibition and medicinal chemistry applications . The cyclohexane moiety likely enhances lipophilicity and conformational stability, influencing solubility and biological interactions .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

2-cyclohexyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |

InChI Key |

NGBKKVXCFFKISP-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCC(CC1)C/C(=N/O)/N |

Canonical SMILES |

C1CCC(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyCyclohexaneethanimidamide typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-hydroxyCyclohexaneethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amidine group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

N-hydroxyCyclohexaneethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxyCyclohexaneethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Research Findings

- Solubility and Stability : Cyclohexane substituents improve thermal stability but reduce solubility in polar solvents. For instance, N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide requires formulation optimization for drug delivery .

- Structure-Activity Relationships (SAR): Minor structural changes, such as replacing oxygen with sulfur in heterocycles, significantly alter bioactivity. N'-hydroxythiane-4-carboximidamide’s sulfur atom enhances its binding to cysteine proteases compared to oxygen-containing analogs .

- Synthetic Utility : Ethanimidamides are versatile intermediates for constructing hydroxamic acids, which are pivotal in medicinal chemistry .

Biological Activity

N-hydroxyCyclohexaneethanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring and an amidine functional group. This structure is significant for its interaction with biological systems.

- Chemical Formula : CHNO

- Molecular Weight : 156.23 g/mol

- IUPAC Name : N-hydroxy-N-cyclohexylacetamidine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Cell Proliferation Modulation : Research indicates that it may influence cell growth and apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of this compound against common bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

These findings indicate that this compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In a cytotoxicity assay performed on human cancer cell lines, the compound demonstrated varying degrees of cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The IC50 values suggest that this compound can effectively inhibit cell proliferation in these cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections treated with this compound showed promising results. Patients demonstrated significant improvement within one week of treatment, with a reduction in infection symptoms and no reported adverse effects.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.